5-(2,3-Dihydro-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine is a synthetic compound belonging to the class of oxadiazoles, which are known for their diverse biological activities. This particular compound features a benzofuran moiety, contributing to its potential pharmacological properties. Oxadiazoles have garnered attention in medicinal chemistry due to their applications in drug development, particularly for their antimicrobial, anti-inflammatory, and anticancer activities.
The compound is classified under heterocyclic compounds, specifically as a substituted oxadiazole. Oxadiazoles are five-membered aromatic rings containing two nitrogen atoms and are often utilized in the synthesis of biologically active molecules. The presence of the benzofuran structure enhances the compound's lipophilicity and may influence its interaction with biological targets.
The synthesis of 5-(2,3-dihydro-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine typically involves several key steps:
For instance, a typical reaction might involve the condensation of 2-amino-1,3,4-oxadiazole with a suitable benzofuran derivative in the presence of a catalyst such as triethylamine or by using microwave-assisted synthesis for improved yields and shorter reaction times .
The molecular structure of 5-(2,3-dihydro-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine can be represented as follows:
This structure includes:
Spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are typically employed to confirm the structure of synthesized compounds. For example:
The chemical reactivity of 5-(2,3-dihydro-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine can be attributed to both the oxadiazole and amine functional groups. Key reactions include:
These reactions are significant for modifying the compound's properties or synthesizing analogs with improved biological activity .
The mechanism of action for 5-(2,3-dihydro-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine is not fully elucidated but is believed to involve:
The physical properties of 5-(2,3-dihydro-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine include:
Chemical properties include solubility in organic solvents such as dimethyl sulfoxide (DMSO) and moderate solubility in water due to its polar functional groups.
5-(2,3-Dihydro-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine has potential applications in various scientific fields:
Heterocyclic compounds constitute the cornerstone of modern pharmaceutical design, accounting for over 85% of clinically approved small-molecule drugs [3]. Their structural diversity enables precise modulation of biological interactions, influencing pharmacokinetic profiles, target affinity, and metabolic stability. Among these heterocycles, nitrogen- and oxygen-containing systems—particularly the 1,3,4-oxadiazole and benzofuran motifs—have demonstrated exceptional versatility in drug discovery campaigns. The strategic fusion of these pharmacophores into singular molecular architectures, such as 5-(2,3-Dihydro-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine, represents a sophisticated approach to accessing novel bioactive space. This hybrid leverages the complementary physicochemical and target-binding properties inherent to each ring system, potentially yielding compounds with enhanced therapeutic potential against complex diseases including cancer, microbial infections, and inflammation [1] [3] [7].
The 1,3,4-oxadiazole ring system—a planar, aromatic five-membered heterocycle containing one oxygen and two nitrogen atoms—has emerged as a privileged scaffold in medicinal chemistry due to its multifaceted bioisosteric properties and metabolic resilience. This heterocycle effectively mimics ester or amide functionalities while offering superior hydrolytic stability, circumventing a common degradation pathway in ester-containing drugs [1]. Its electron-rich nature facilitates diverse non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and dipole-dipole interactions, crucial for high-affinity binding [7].
The pharmacological significance of 1,3,4-oxadiazoles is evidenced by their presence in compounds exhibiting:
Table 1: Representative FDA-Approved Anticancer Drugs Containing Nitrogen Heterocycles (Including 1,3,4-Oxadiazole Analogues) [3]
Drug Name | Approval Year | Primary Target | Mechanism of Action |
---|---|---|---|
Alectinib Hydrochloride | 2015 | Anaplastic lymphoma kinase (ALK) | Blocks abnormal protein-mediated cancer cell proliferation |
Osimertinib mesylate | 2018 | Epidermal growth factor receptor (EGFR) | Inhibits mutant EGFR signaling, reducing tumor growth |
Neratinib maleate | 2017 | Epidermal growth factor receptor (EGFR) | Prevents autophosphorylation of tyrosine residues, reduces oncogenic signaling |
Gilteritinib fumarate | 2018 | Fms-like tyrosine kinase (FLT3) | Blocks cancer cell growth-promoting substances |
Furthermore, naturally occurring 1,3,4-oxadiazole derivatives like phidianidines A and B, isolated from marine mollusks, exhibit cytotoxic activity against human tumor cell lines (HeLa, CaCo-2) and agonist properties against protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor type 4 (CXCR4), highlighting the scaffold's biological relevance [1]. Synthetic accessibility further enhances its appeal; common routes involve cyclization of diacylhydrazides or 1,3-dipolar cycloadditions, allowing extensive structural diversification around the core [4] [7].
The benzofuran moiety—a fused bicyclic system comprising benzene fused to furan—imparts distinct advantages to drug molecules. Its inherent rigidity reduces conformational entropy penalties upon binding to biological targets, while the electron-rich furan ring enhances π-stacking interactions with aromatic amino acid residues in enzyme binding pockets [3] [6]. The 2,3-dihydrobenzofuran variant, present in the target hybrid, offers partial saturation, potentially improving solubility and metabolic stability compared to the fully aromatic benzofuran [6].
Hybridization of benzofuran with 1,3,4-oxadiazole creates a synergistic pharmacophore with enhanced physicochemical and pharmacological profiles:
Notably, fused heterocyclic systems like acenaphthylene-fused benzofurans synthesized via Pd-catalyzed cascades demonstrate the synthetic feasibility and pharmacological potential of complex benzofuran-containing architectures, further supporting the rationale for exploring the benzofuran-oxadiazole hybrid [6].
The specific hybrid 5-(2,3-Dihydro-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine represents a strategically designed molecule integrating the core attributes of both pharmacophores. The 2,3-dihydrobenzofuran unit provides a semi-rigid, chiral linkage (containing a stereogenic center at the 2-position) to the electron-deficient 1,3,4-oxadiazole ring, which is further functionalized with a hydrogen-bond-donating primary amine group at position 2. This amine is a critical feature, significantly enhancing the molecule's capacity for forming strong hydrogen bonds with biological targets, potentially increasing binding affinity and selectivity [4] [5].
Synthetic Accessibility: The molecule is amenable to efficient synthesis via well-established heterocyclic coupling strategies. A plausible route involves:
Table 2: Predicted Physicochemical and Pharmacokinetic Properties of 5-(2,3-Dihydro-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine [5] [3]
Property | Prediction/Value | Significance for Drug Action |
---|---|---|
Consensus LogP | ~ -0.07 to +1.01 (Calc.) | Indicates balanced lipophilicity/hydrophilicity |
Topological Polar Surface Area (TPSA) | ~ 64.94 Ų | Suggests moderate passive cellular permeability |
Hydrogen Bond Donors | 1 (Amine -NH₂) | Capacity for strong H-bonding with targets |
Hydrogen Bond Acceptors | 4 (Oxadiazole N,O; Furan O; Amine N) | Potential for multiple H-bond interactions |
Gastrointestinal Absorption | Predicted High | Suggests potential for oral bioavailability |
Lipinski Rule Compliance | Yes (0 violations) | Indicates drug-like properties |
Computational Analysis: Preliminary in silico evaluation of related oxadiazole-amine structures suggests favorable drug-like properties:
Biological Potential: The hybrid structure integrates key elements associated with diverse activities:
This specific molecular architecture, therefore, represents a compelling focus for synthesis and biological evaluation, aiming to leverage synergistic effects between its constituent pharmacophores for enhanced and potentially multi-targeted biological activity. Future investigations should prioritize synthesis, experimental validation of predicted physicochemical properties, and comprehensive in vitro screening across relevant disease-associated biological targets.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8